molecular formula C10H11NO4 B1322931 Methyl 4-formamido-3-methoxybenzoate CAS No. 700834-18-0

Methyl 4-formamido-3-methoxybenzoate

Cat. No. B1322931
M. Wt: 209.2 g/mol
InChI Key: GBCVHNFCUTULQV-UHFFFAOYSA-N
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Description

Methyl 4-formamido-3-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, its structure can be inferred to contain a methoxy group and a formamido substituent on a benzoate ester framework.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was prepared from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-formamido-3-methoxybenzoate would likely involve a condensation step, possibly starting from a methoxybenzoate precursor and introducing the formamido group through a suitable amine source and condensing agents.

Molecular Structure Analysis

The molecular structure of related benzoate esters has been determined using X-ray crystallography, as demonstrated for the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . For methyl 4-formamido-3-methoxybenzoate, one could expect similar planarity and potential for intramolecular hydrogen bonding, which would influence its crystal packing and stability.

Chemical Reactions Analysis

Benzoate esters can undergo various substitution reactions, as seen with 4-methoxybenzo[b]thiophene, which underwent bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . Methyl 4-formamido-3-methoxybenzoate could potentially participate in similar reactions, with the formamido group influencing the reactivity and directing further substitution.

Physical and Chemical Properties Analysis

The physical properties of benzoate esters, such as melting points and crystal structures, can vary significantly with different substituents, as shown by the polymorphs of methyl paraben . The chemical properties, including reactivity and stability, are influenced by the electronic structure, which can be analyzed through computational methods like Density Functional Theory (DFT) . The thermochemical properties, such as enthalpies of formation and combustion, can be determined experimentally and computationally, providing insight into the stability and potential energy content of the compound .

Scientific Research Applications

  • Summary of the Application: Methyl 4-formamido-3-methoxybenzoate has been studied for its potential anti-cancer properties. It was tested for cytotoxicity against breast cancer cells (MCF-7), cervical cancer cells (HeLA) and NIH/3T3 fibroblasts cells cultures using MTT assay .
  • Methods of Application or Experimental Procedures: The compound was isolated from active fractions of Polygonum hydropiper, a plant traditionally known for its cytotoxic effects . The chemical structures of the isolated compounds were confirmed via 1H NMR, 13C NMR, and mass spectrometry . The purified compounds were then tested for cytotoxicity using MTT assay .
  • Results or Outcomes: The compound exhibited significant cytotoxicity against HeLA cells with 87.50% lethality at 1 mg/mL concentration and LD50 of 60 µg/mL . It also showed 82.33% cytotoxicity against HeLA cells with LD50 of 160 µg/mL . Moreover, the compound exhibited considerable anti-angiogenic potentials with IC50 of 340 and 500 µg/mL respectively .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 4-formamido-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-7(10(13)15-2)3-4-8(9)11-6-12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCVHNFCUTULQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630444
Record name Methyl 4-formamido-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-formamido-3-methoxybenzoate

CAS RN

700834-18-0
Record name Methyl 4-formamido-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (268 mL) was added dropwise to formic acid (401 mL) at room temperature, and the reaction solution was stirred at room temperature for 40 minutes. A solution of methyl 4-amino-3-methoxybenzoate (134 g) in THF (600 mL) was added dropwise to the reaction solution at room temperature, and the reaction solution was stirred for one hour. 3.8 L of ice water was added to the reaction solution, and the precipitated solid was filtered and further washed with water (2 L). The resulting solid was dried at 50° C. overnight to obtain 111 g of the title compound. The property values corresponded to the reported values (CAS #700834-18-0).
Quantity
268 mL
Type
reactant
Reaction Step One
Quantity
401 mL
Type
reactant
Reaction Step One
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134 g
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reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
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[Compound]
Name
ice water
Quantity
3.8 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Anhydrous acetic acid (268 mL) was added dropwise to formic acid (401 mL) at room temperature, and the reaction solution was agitated for 40 minutes at room temperature. To this reaction solution, a THF (600 mL) solution of 4-amino-3-methoxybenzoic acid methyl ester (134 g) was added dropwise at room temperature, and the reaction solution was agitated for 1 hour. 3.8 L of iced water was added to the reaction solution, and the deposited solids were separated by filtering, and further washed with water (2 L). 111 g of the title compound was obtained by drying the obtained solid at 50° C. overnight. The physical properties was in agreement with the reported values (CAS#700834-18-0).
Quantity
268 mL
Type
reactant
Reaction Step One
Quantity
401 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 L
Type
solvent
Reaction Step Three

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